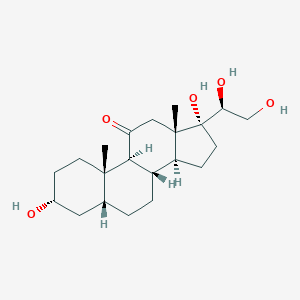
2,6-Dithiopurine
Vue d'ensemble
Description
Applications De Recherche Scientifique
2,6-Dimercaptopurine has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the detection and quantification of metal ions.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to purine bases.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent in the treatment of certain diseases.
Mécanisme D'action
Target of Action
2,6-Dithiopurine (DTP), also known as 2,6-Dimercaptopurine, is a sulfur-substituted nucleobase . It primarily targets cancer cells, particularly skin cancer cells . The compound’s primary targets are the reactive triplet states of these cells .
Mode of Action
DTP interacts with its targets through a process known as intersystem crossing . This process leads to the population of the reactive triplet state of the cancer cells . DTP populates the triplet manifold in less than 150 fs, reaching the nπ* triplet state minimum within a lifetime of 280 ± 50 fs . Subsequently, the population in the nπ* triplet state minimum internally converts to the long-lived ππ* triplet state within a lifetime of 3 ± 1 ps .
Biochemical Pathways
The biochemical pathways affected by DTP involve the electronic relaxation pathways leading to the population of the reactive triplet state of the cancer cells . This process is associated with major conformational relaxation in going from the nπ* to ππ* triplet state minimum .
Pharmacokinetics
The compound’s mode of action suggests that it is rapidly active, reaching its target state in less than 150 fs
Result of Action
The result of DTP’s action is the inhibition of cell proliferation. In studies, DTP has been shown to inhibit cell proliferation of up to 63% when combined with a low UVA dose of 5 J cm−2 . This makes DTP an effective agent in the treatment of skin cancer .
Action Environment
The action of DTP can be influenced by environmental factors such as light exposure. For instance, the effectiveness of DTP increases when combined with a low dose of UVA light . This suggests that the compound’s action, efficacy, and stability may be influenced by the light environment in which it is used.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,6-Diméthylmercaptopurine peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de la 2,6-dichloropurine avec la thiourée. La réaction a généralement lieu en milieu aqueux sous reflux, conduisant à la formation de 2,6-Diméthylmercaptopurine. La réaction peut être représentée comme suit :
2,6-Dichloropurine+Thiourea→2,6-Diméthylmercaptopurine+Chlorure d'hydrogène
Une autre méthode implique l'utilisation de nanoparticules d'or fonctionnalisées avec du 2,6-Diméthylmercaptopurine pour la détermination colorimétrique sensible et sélective des ions cadmium dans divers échantillons .
Méthodes de production industrielle
Les méthodes de production industrielle du 2,6-Diméthylmercaptopurine ne sont pas bien documentées dans la littérature. Les méthodes de synthèse mentionnées ci-dessus peuvent être mises à l'échelle pour la production industrielle avec une optimisation appropriée des conditions de réaction et des procédés de purification.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,6-Diméthylmercaptopurine subit diverses réactions chimiques, notamment :
Oxydation : Les groupes mercapto peuvent être oxydés pour former des disulfures.
Substitution : Les groupes mercapto peuvent participer à des réactions de substitution avec des électrophiles.
Chélation : Le composé peut former des chélates avec des ions métalliques, ce qui est utile en chimie analytique.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, iode.
Électrophiles : Halogénures d'alkyle, halogénures d'acyle.
Agents chélatants : Ions métalliques tels que le cadmium, l'or.
Principaux produits formés
Disulfures : Formés par l'oxydation des groupes mercapto.
Dérivés substitués : Formés par des réactions de substitution.
Chélates métalliques : Formés par chélation avec des ions métalliques.
4. Applications de la recherche scientifique
Le 2,6-Diméthylmercaptopurine a été étudié pour diverses applications de recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour la détection et la quantification des ions métalliques.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique en raison de sa similitude structurale avec les bases puriques.
Médecine : Envisagé pour ses propriétés anticancéreuses potentielles et comme agent thérapeutique dans le traitement de certaines maladies.
5. Mécanisme d'action
Le mécanisme d'action du 2,6-Diméthylmercaptopurine implique son interaction avec diverses cibles moléculaires et voies :
Inhibition enzymatique : Le composé peut inhiber les enzymes impliquées dans le métabolisme des purines en imitant la structure des substrats puriques naturels.
Inhibition de la synthèse de l'ADN et de l'ARN : Il peut interférer avec la synthèse de l'ADN et de l'ARN en s'incorporant dans les chaînes d'acides nucléiques, conduisant à la perturbation des processus cellulaires normaux.
Chélation : Les groupes mercapto peuvent chélater les ions métalliques, ce qui peut affecter l'activité des métalloenzymes et d'autres processus biologiques dépendants des métaux.
Comparaison Avec Des Composés Similaires
Le 2,6-Diméthylmercaptopurine peut être comparé à d'autres composés similaires, tels que :
6-Mercaptopurine : Un antimétabolite bien connu utilisé dans le traitement de la leucémie. Contrairement au 2,6-Diméthylmercaptopurine, il ne possède qu'un seul groupe mercapto en position 6.
2,6-Dithiopurine : Un autre dérivé ayant des propriétés similaires mais des applications différentes.
Thiopurinol : Un composé apparenté à la 6-Mercaptopurine, utilisé pour ses propriétés chimiopréventives.
Propriétés
IUPAC Name |
3,7-dihydropurine-2,6-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPMXSMUUILNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202744 | |
| Record name | 2,6-Dithiopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-25-2 | |
| Record name | 3,9-Dihydro-1H-purine-2,6-dithione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dithiopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purine-2,6-dithiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dithiopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-1H-purine-2,6-dithione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

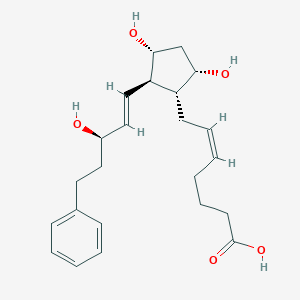

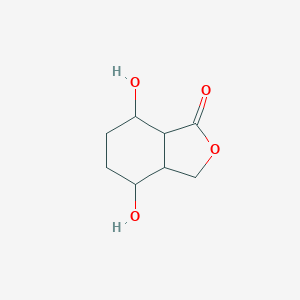
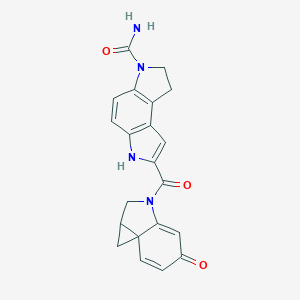
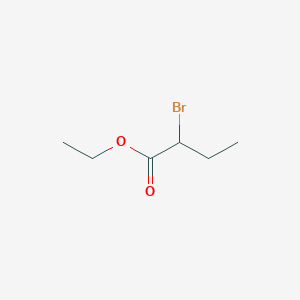
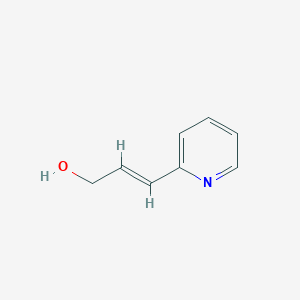
![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)
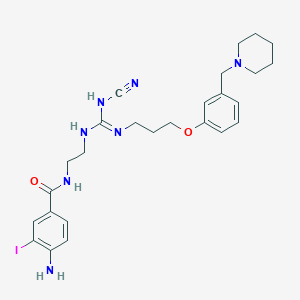
![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)
![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)
![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)
